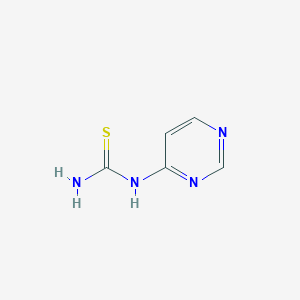

Pyrimidin-4-yl-thiourea

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6N4S |

|---|---|

Molecular Weight |

154.20 g/mol |

IUPAC Name |

pyrimidin-4-ylthiourea |

InChI |

InChI=1S/C5H6N4S/c6-5(10)9-4-1-2-7-3-8-4/h1-3H,(H3,6,7,8,9,10) |

InChI Key |

XNXKRUFYPAPCOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CN=C1NC(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for Pyrimidin 4 Yl Thiourea and Its Derivatives

General Synthetic Strategies for Pyrimidin-4-yl-thiourea Scaffolds

The primary synthetic routes to this compound scaffolds can be broadly categorized into two main approaches. The most common and direct method involves the reaction of a substituted aminopyrimidine with a suitable isothiocyanate. This approach allows for late-stage diversification, where various isothiocyanates can be reacted with a common pyrimidine (B1678525) intermediate to generate a library of derivatives.

A second major strategy involves building the pyrimidine ring system from simpler, acyclic components in a reaction that includes thiourea (B124793) as one of the key building blocks. This is often accomplished through multi-component reactions, such as the Biginelli reaction, which efficiently assembles the core heterocyclic structure in a single step. These methods are valued for their atom economy and operational simplicity. Derivatization is typically achieved by modifying the starting materials before the condensation and cyclization steps.

Classical Condensation Reactions

Condensation reactions remain the cornerstone for the synthesis of this compound derivatives. These methods are well-established, reliable, and can be adapted to produce a wide array of substituted analogs.

The most prevalent method for synthesizing pyrimidin-yl-thiourea compounds is the nucleophilic addition of an aminopyrimidine to an isothiocyanate. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbon atom of the isothiocyanate (-N=C=S) group, leading to the formation of the thiourea linkage. nih.gov This reaction is versatile and can be used to synthesize a wide range of N-substituted pyrimidin-yl-thioureas.

The reaction is often carried out by stirring the aminopyrimidine with the corresponding isothiocyanate in a suitable solvent like acetone (B3395972) or 1,4-dioxane (B91453) at room temperature. rsc.org For instance, a series of novel sulphonyl thiourea derivatives containing 4,6-diarylpyrimidine rings were synthesized by reacting substituted 2-amino-4,6-diarylpyrimidines with p-toluene sulphonyl isothiocyanate at room temperature for 24 hours. nih.gov Similarly, pyrimidine-based thiourea compounds have been synthesized with yields ranging from 61% to 88%. researchgate.net

In some cases, the isothiocyanate is generated in situ. For example, various acids can be converted first into acyl chlorides using thionyl chloride, and then into acyl isothiocyanates by reacting with potassium thiocyanate (B1210189). These acyl isothiocyanates are then treated with aminopyrimidines to afford the desired pyrimidine-linked acyl thiourea derivatives. nih.gov

Table 1: Examples of Pyrimidin-yl-thiourea Synthesis via Aminopyrimidine and Isothiocyanate Reaction

| 2-Aminopyrimidine Derivative | Isothiocyanate Derivative | Product | Yield (%) | Reference |

| 2-Amino-4,6-diarylpyrimidines | p-Toluene sulphonyl isothiocyanate | 1-(4,6-Diarylpyrimidin-2-yl)-3-(tosyl)thioureas | Not specified | nih.gov |

| 4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine | Benzoyl isothiocyanate | N-((4-(4-Bromophenyl)-6-phenylpyrimidin-2-yl)carbamothioyl)benzamide | Good | nih.gov |

| 4-(5-Bromopyridin-3-yl)-6-phenylpyrimidin-2-amine | Phenyl isothiocyanate | 1-(4-(5-Bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-3-phenylthiourea | 61-88% | researchgate.net |

| 2-Aminopyrimidine | o-(p-Tolyl)-chlorothionoformate derived intermediate | Thiourea derivatives | Not specified | rsc.org |

An alternative to the pre-formed aminopyrimidine approach is the construction of the pyrimidine ring itself using thiourea as a key reactant. This method typically involves the condensation of thiourea with 1,3-dielectrophilic components.

A classic example is the reaction of chalcones (α,β-unsaturated ketones) with thiourea. The chalcone (B49325) provides the C4, C5, and C6 atoms of the pyrimidine ring. This reaction is typically performed in the presence of a base, such as ethanolic potassium hydroxide, to yield 4,6-diaryl-3,4-dihydropyrimidin-2(1H)-thiones. mdpi.comsemanticscholar.org

Another well-established route is the condensation of a β-keto ester, an aldehyde, and thiourea, famously known as the Biginelli reaction. mdpi.comnih.gov This acid-catalyzed, one-pot synthesis produces 3,4-dihydropyrimidin-2(1H)-thiones, which are valuable intermediates. mdpi.comnih.gov Various substrates can be employed, including ethyl cyanoacetate, aldehydes, and thiourea, often in the presence of a base like potassium carbonate, to yield functionalized pyrimidine derivatives. researchgate.net These reactions can also be facilitated by ultrasound irradiation, which can shorten reaction times and increase yields. nih.gov

Table 2: Synthesis of Pyrimidine Scaffolds Using Thiourea

| Precursor 1 | Precursor 2 | Precursor 3 | Catalyst/Conditions | Product Type | Reference |

| Chalcone | Thiourea | - | Ethanolic KOH | 4,6-Disubstituted pyrimidin-2-thiol | semanticscholar.org |

| Aromatic Aldehyde | β-Keto Ester | Thiourea | Acid (e.g., p-TsOH) | 3,4-Dihydropyrimidin-2(1H)-thione | mdpi.com |

| Ethyl Cyanoacetate | Aldehyde | Thiourea | K2CO3 | 5-Cyano-4-oxo-6-alkyl-2-thioxo-tetrahydropyrimidine | researchgate.net |

| Malononitrile | Aldehyde | Thiourea | Nanosized MgO | 4,6-Diamino-pyrimidine-5-carbonitriles | eurekaselect.com |

| Indane-1,3-dione | Aromatic Aldehyde | Thiourea | Acid | Tricyclic 3,4-dihydropyrimidine-2-thione | nih.govencyclopedia.pub |

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that contains significant portions of all the starting materials. rsc.org The Biginelli reaction is a prime example of an MCR used to assemble the pyrimidin-yl-thiourea scaffold. mdpi.comnih.gov

This reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-keto ester, and thiourea. mdpi.com It provides a straightforward and atom-economical route to 3,4-dihydropyrimidin-2(1H)-thiones (DHPMs). The versatility of the Biginelli reaction allows for the incorporation of a wide variety of substituents into the final pyrimidine structure by simply changing the aldehyde or the dicarbonyl component. nih.govencyclopedia.pub For example, using indane-1,3-dione as the dicarbonyl component with various benzaldehydes and thiourea leads to the formation of tricyclic dihydropyrimidine-2-thione derivatives. nih.gov

MCRs have also been developed for the synthesis of other related structures. A one-pot, three-component reaction of barbituric acid, thiourea, and an aromatic aldehyde in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst can produce 5-aryl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-dione derivatives. researchgate.net Similarly, the reaction of malononitrile, various aldehydes, and thiourea or urea (B33335) is an effective method for synthesizing pyrimidine derivatives. eurekaselect.com

Derivatization Strategies of the this compound Core

The functionalization and derivatization of the this compound core are crucial for modulating its physicochemical properties and biological activity. This is primarily achieved by introducing various substituents onto the pyrimidine ring.

While direct substitution on a pre-formed this compound is possible, the most common and versatile strategy for introducing diversity to the pyrimidine ring is through the careful selection of substituted precursors during the synthesis. The functional groups on the final molecule are dictated by the starting materials used in either the classical condensation or multi-component reactions.

For instance, in the Biginelli reaction, using different substituted aromatic aldehydes or various 1,3-dicarbonyl compounds allows for systematic variation at the C4 and C5/C6 positions of the pyrimidine ring, respectively. mdpi.comnih.gov Similarly, when synthesizing the pyrimidine ring from chalcone precursors, the choice of substituted acetophenones and benzaldehydes used to create the initial chalcone determines the substitution pattern at the C4 and C6 positions of the resulting pyrimidine. semanticscholar.org

In syntheses that start with a pre-formed aminopyrimidine, the diversity is introduced by first synthesizing a range of substituted 2-aminopyrimidines. For example, 2-amino-4,6-diarylpyrimidines can be prepared and then reacted with isothiocyanates to yield a library of thiourea derivatives with various aryl groups on the pyrimidine ring. nih.govrsc.org This precursor-based approach provides a robust and predictable method for generating a wide array of structurally diverse this compound derivatives for further investigation.

Modifications of the Thiourea Moiety

Modifications of the thiourea moiety in this compound derivatives are primarily achieved through N-acylation and N-sulfonylation, leading to compounds with diverse electronic and steric properties.

A common strategy for the synthesis of N-acyl thiourea derivatives involves a multi-step process. Initially, chalcones are synthesized via an aldol (B89426) condensation between various aldehydes and acetophenones. These chalcones are then reacted with guanidine (B92328) hydrochloride to form 2-amino-4,6-disubstituted pyrimidines. In parallel, carboxylic acids are converted to their corresponding acyl chlorides and subsequently to acyl isothiocyanates using thionyl chloride and potassium thiocyanate, respectively. The final step involves the nucleophilic addition of the 2-amino-pyrimidines to the acyl isothiocyanates to yield the desired pyrimidine-linked acyl thiourea derivatives nih.gov. This synthetic pathway is outlined below:

General Synthetic Scheme for N-Acyl Pyrimidin-4-yl-thioureas

Chalcone Synthesis: Ar-CHO + Ar'-COCH₃ → Ar-CH=CH-CO-Ar'

Aminopyrimidine Synthesis: Ar-CH=CH-CO-Ar' + Guanidine·HCl → 2-Amino-4,6-diarylpyrimidine

Acyl Isothiocyanate Synthesis: R-COOH → R-COCl → R-CONCS

Final Condensation: 2-Amino-4,6-diarylpyrimidine + R-CONCS → N-((4,6-diarylpyrimidin-2-yl)carbamothioyl)alkanamide

Another approach involves the condensation of an acid chloride with ammonium thiocyanate in an anhydrous solvent like acetone to generate an isothiocyanate intermediate. This intermediate then reacts with a heterocyclic amine, such as an aminopyrimidine, through nucleophilic addition to form the N-acyl thiourea derivative mdpi.com.

Similarly, sulfonamide-containing pyrimidin-4-yl-thioureas can be synthesized. A one-pot procedure has been developed for the synthesis of novel sulphonyl thiourea derivatives containing 4,6-diarylpyrimidine rings nih.govrsc.org. This method exhibits good yields and allows for the introduction of a sulfonamide group, which can significantly influence the biological activity of the molecule.

| Compound Name | Modification | Starting Materials | Yield (%) | Reference |

|---|---|---|---|---|

| N-((4-(4-Bromophenyl)-6-phenylpyrimidin-2-yl)carbamothioyl)benzamide | N-Acyl | 2-Amino-4-(4-bromophenyl)-6-phenylpyrimidine, Benzoyl isothiocyanate | Good | nih.gov |

| 2-((4-Methoxyphenoxy)methyl)-N-(pyrimidin-2-ylcarbamothioyl)benzamide | N-Acyl | 2-((4-Methoxyphenoxy)methyl)benzoyl chloride, Ammonium thiocyanate, 2-Aminopyrimidine | 54 | mdpi.com |

| N-((4,6-diphenylpyrimidin-2-yl)carbamothioyl)-4-methylbenzenesulfonamide | N-Sulfonyl | 2-Amino-4,6-diphenylpyrimidine, p-toluenesulfonyl isothiocyanate | Not Specified | nih.govrsc.org |

Hybridization with Other Heterocyclic Systems

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been effectively applied to this compound. This strategy aims to develop novel compounds with enhanced biological activities or unique properties by integrating other heterocyclic systems, such as thiazole (B1198619) and triazole rings.

Thiazole Hybrids:

The synthesis of pyrimidine-thiazole hybrids often utilizes the Hantzsch thiazole synthesis. This method involves the reaction of an α-halocarbonyl compound with a thioamide or thiourea derivative researchgate.netekb.eg. For instance, 1-(pyridin-2-yl)thiourea (B83643) can be used as a sulfur and nitrogen source in a [2+3]-cyclocondensation reaction with a dielectrophilic synthon like 2-chloroacetylacetone to form a key thiazole intermediate. This intermediate can then be further functionalized and linked to a pyrimidine moiety nih.gov.

Another approach involves the synthesis of glucose-conjugated thioureas containing a 1,3-thiazole ring. This is achieved by reacting substituted 2-amino-4-phenyl-1,3-thiazoles with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isocyanate rsc.org.

Triazole Hybrids:

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prominent method for synthesizing pyrimidine-triazole hybrids. This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring, linking a pyrimidine-containing fragment with another molecule bearing an alkyne or azide (B81097) group beilstein-journals.org. A general route involves the synthesis of a pyrazolyl azide, which is then reacted with various alkynes in a CuAAC reaction to produce the desired triazole-pyrazole hybrids beilstein-journals.org. While this example links pyrazole (B372694) and triazole, the same principle is applied to link pyrimidine and triazole moieties.

| Hybrid System | Key Reaction | General Reactants | Reference |

|---|---|---|---|

| Pyrimidine-Thiazole | Hantzsch Thiazole Synthesis | Pyrimidinyl-thiourea, α-Halocarbonyl compound | researchgate.netekb.egnih.gov |

| Pyrimidine-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azido-pyrimidine derivative, Terminal alkyne | beilstein-journals.orgnih.gov |

| Imidazo[1,2-a]pyrimidine-thiazole | Molecular Hybridization | Hydrazineyl-linked imidazo[1,2-a]pyrimidine (B1208166) and thiazole derivatives | ospfound.org |

Stereoselective Synthesis Approaches

The development of stereoselective methods for the synthesis of this compound derivatives is crucial for accessing enantiomerically pure compounds, which is often a prerequisite for their application in medicinal chemistry. The primary strategies employed include the use of chiral auxiliaries and organocatalysis.

Chiral Auxiliaries:

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled scielo.org.mx. Sulfur-based chiral auxiliaries, such as thiazolidinethiones and oxazolidinethiones derived from amino acids, have proven to be effective in various asymmetric transformations scielo.org.mx. For instance, tert-butanesulfinamide has been successfully used as a chiral auxiliary in the stereoselective synthesis of novel pyrazole derivatives, a strategy that can be adapted for pyrimidine-containing structures researchgate.net. The general principle involves the condensation of the chiral auxiliary with an aldehyde or ketone to form a chiral sulfinylimine, followed by a stereoselective nucleophilic addition and subsequent removal of the auxiliary.

Organocatalysis with Chiral Thioureas:

In recent years, chiral thioureas have emerged as powerful organocatalysts for a wide range of asymmetric reactions nih.gov. Their ability to act as hydrogen bond donors allows them to activate electrophiles and control the stereochemistry of the reaction. While the direct organocatalytic asymmetric synthesis of this compound itself is not extensively documented, the principles of chiral thiourea catalysis are applicable. For example, chiral bisthioureas derived from (1R,2R)-diaminocyclohexane have been used as templates in enantioselective intramolecular [2+2] photocycloaddition reactions nih.gov. This demonstrates the potential of chiral thioureas to induce asymmetry in reactions involving complex heterocyclic systems. The synthesis of these chiral catalysts often involves the straightforward reaction of a chiral diamine with an appropriate isothiocyanate nih.gov.

| Approach | Key Principle | Example of Chiral Moiety | Potential Application | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereoselective bond formation. | tert-Butanesulfinamide, Thiazolidinethiones | Asymmetric synthesis of pyrimidinyl amines as precursors to thioureas. | scielo.org.mxresearchgate.net |

| Organocatalysis | Use of a chiral small organic molecule to catalyze a reaction enantioselectively. | (1R,2R)-Diaminocyclohexane-derived bisthioureas | Asymmetric transformations to introduce chirality into the pyrimidine or substituent groups. | nih.govnih.gov |

Advanced Spectroscopic and Crystallographic Elucidation of Pyrimidin 4 Yl Thiourea Structures

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the key functional groups within pyrimidin-4-yl-thiourea derivatives. The infrared spectrum reveals characteristic absorption bands that correspond to the stretching and bending vibrations of specific bonds.

In pyrimidine-linked acyl thiourea (B124793) derivatives, two medium-intensity broad absorption bands corresponding to N–H stretching are typically observed in the range of 3060–3260 cm⁻¹ nih.gov. For thiourea itself, N-H stretching vibrations can be found at 3371, 3260, and 3156 cm⁻¹, which may suggest the presence of different tautomeric forms or hydrogen bonding environments iosrjournals.org. Aromatic C–H stretching vibrations from the pyrimidine (B1678525) and any phenyl substituents appear around 2970 cm⁻¹ nih.gov.

The thiocarbonyl group (C=S), a defining feature of the thiourea moiety, shows a characteristic absorption peak. In some derivatives, this peak is assigned at approximately 1230 cm⁻¹ nih.gov. Other studies have identified C=S stretching vibrations at 752 cm⁻¹ (asymmetric) and 620 cm⁻¹ (symmetric) researchgate.net. In acyl thiourea derivatives, the carbonyl group (C=O) presents a strong absorption peak, typically found around 1721 cm⁻¹ nih.gov. The C=N and C=C stretching vibrations within the pyrimidine ring are confirmed by strong peaks in the region of 1509–1590 cm⁻¹ nih.gov.

Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| N–H Stretching | 3060–3371 | Medium, Broad | nih.goviosrjournals.org |

| Aromatic C–H Stretching | ~2970 | Medium | nih.gov |

| Carbonyl (C=O) Stretching* | ~1721 | Strong | nih.gov |

| C=N / C=C Stretching | 1509–1590 | Strong | nih.gov |

| Thiocarbonyl (C=S) Stretching | 752, 1230 | Medium-Strong | nih.govresearchgate.net |

Note: The C=O group is present in acyl thiourea derivatives.

Raman Spectroscopy

While specific Raman spectroscopic studies on this compound are not extensively documented, the expected spectrum can be inferred from analyses of its constituent parts: pyrimidine and thiourea. Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information to FT-IR.

For the pyrimidine ring, characteristic Raman bands are expected for ring stretching and deformation modes researchgate.net. For the thiourea moiety, a notable band arises from the C=S stretch, which has been identified at 743 cm⁻¹ in the Raman spectrum of thiourea. Another key band, corresponding to skeletal deformation and C-S stretch, is observed at 490 cm⁻¹ nih.gov. Therefore, the Raman spectrum of this compound would be expected to feature a combination of these characteristic signals, providing a unique fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most definitive method for the structural elucidation of organic compounds, providing precise information about the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy confirms the structure of this compound derivatives by identifying the chemical shifts and coupling patterns of all proton nuclei.

The N-H protons of the thiourea moiety are typically the most deshielded signals in the spectrum, appearing as singlets or broad signals at very low fields. In acyl thiourea derivatives, these signals can be found in the range of δ 12.62–12.74 ppm nih.gov. In other contexts, such as in 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea, the N-H protons have been observed at δ 11.90 and 14.08 ppm nih.gov.

The protons on the pyrimidine ring resonate in the aromatic region. For example, the proton at the C-5 position of a 4,6-disubstituted pyrimidine ring can appear as a singlet at δ 8.40 ppm nih.gov. For an unsubstituted pyrimidine, the protons appear at approximately δ 9.26 (H2), 8.78 (H4, H6), and 7.36 (H5) ppm chemicalbook.com. Protons on any additional phenyl or aromatic substituents will also appear in their expected regions, typically between δ 7.23 and 8.34 ppm nih.gov.

Table 2: Typical ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Proton Type | Chemical Shift Range (ppm) | Multiplicity | Reference |

|---|---|---|---|

| N–H (Thiourea) | 11.90–14.08 | Singlet / Broad Singlet | nih.govnih.gov |

| Pyrimidine H-2 | ~9.26 | Doublet | chemicalbook.com |

| Pyrimidine H-4/H-6 | ~8.78 | Doublet | chemicalbook.com |

| Pyrimidine H-5 | 7.36–8.40 | Triplet / Singlet | nih.govchemicalbook.com |

| Aromatic (Substituents) | 7.23–8.34 | Multiplet | nih.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. A key diagnostic signal in this compound derivatives is that of the thiocarbonyl (C=S) carbon. This carbon is highly deshielded and resonates in the range of δ 176.30–178.39 ppm nih.govnih.gov.

The carbons of the pyrimidine ring also show characteristic chemical shifts. In diaryl pyrimidine derivatives, these signals have been observed at approximately δ 165.85, 164.46, 157.97, and 109.03 ppm nih.gov. The specific shifts depend heavily on the substitution pattern of the ring. In acyl thiourea derivatives, the carbonyl carbon (C=O) provides another distinct signal, typically around δ 169.51 ppm nih.gov.

Table 3: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Carbon Type | Chemical Shift Range (ppm) | Reference |

|---|---|---|

| Thiocarbonyl (C=S) | 176.3–178.4 | nih.govnih.gov |

| Carbonyl (C=O)* | ~169.5 | nih.gov |

| Pyrimidine Carbons | 109.0–165.9 | nih.gov |

| Aromatic (Substituents) | 126.2–136.9 | nih.gov |

Note: The C=O group is present in acyl thiourea derivatives.

Advanced NMR Techniques (e.g., 2D NMR)

While 1D ¹H and ¹³C NMR spectra provide foundational data, two-dimensional (2D) NMR techniques are employed for unambiguous structural confirmation and assignment of complex molecules. Although specific 2D NMR studies focused solely on this compound are not prevalent in the literature, the application of these techniques is standard practice in structural elucidation mdpi.com.

COSY (Correlation Spectroscopy): This experiment would be used to establish proton-proton (¹H-¹H) coupling networks. For instance, it would definitively link the coupled protons on the pyrimidine ring and on any substituted aromatic rings, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the ¹³C signals for each protonated carbon of the pyrimidine ring and other substituents by correlating them to their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for piecing together the molecular structure. For example, HMBC would show correlations from the N-H protons to the thiocarbonyl carbon (C=S) and to the C4 carbon of the pyrimidine ring, confirming the connectivity of the thiourea group to the pyrimidine ring. It would also be crucial for assigning quaternary carbons, which are not observed in HSQC spectra.

These advanced techniques, used in concert, provide a comprehensive and unambiguous picture of the molecular structure of this compound derivatives mdpi.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound derivatives and for gaining insight into their structural integrity through fragmentation analysis. Using techniques such as Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion peak (M+) or the protonated molecule ([M+H]+) can be identified, confirming the compound's molecular formula. nih.gov

The fragmentation patterns observed in the mass spectra of pyrimidinethiones and related derivatives are particularly informative. sapub.org The pyrimidine ring, being a stable aromatic system, often remains intact or undergoes characteristic cleavages. Common fragmentation pathways for thiourea derivatives can involve the loss of small neutral molecules. For instance, a characteristic constant neutral loss (CNL) of 85 u has been observed in some thiourea-based molecules, which can be a diagnostic indicator in the analysis of their mass spectra. nih.gov

In the case of this compound, fragmentation would likely involve cleavage of the C-N bond between the pyrimidine ring and the thiourea moiety, as well as fragmentation of the thiourea group itself. The fragmentation of pyrimidinethiones often proceeds through the initial loss of side-chain functional groups, followed by the decomposition of the heterocyclic ring system. sapub.org The study of these fragmentation pathways provides valuable structural information, helping to confirm the connectivity of the molecule.

Table 1: Representative Mass Spectrometry Fragmentation Data for Related Pyrimidine and Thiourea Derivatives

| Precursor Ion (m/z) | Fragmentation Pathway | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| Substituted Pyrimidinethione | Loss of side functional groups, followed by pyrimidine ring fragmentation | Varies based on substituents | sapub.org |

| Thiourea-based cross-linker | Constant Neutral Loss (CNL) | [M-85]+ | nih.gov |

This table is illustrative and provides examples of fragmentation behavior observed in related classes of compounds.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within a molecule and is used to characterize the chromophoric systems present in this compound. The thiourea moiety itself is known to exhibit a strong absorption band in the ultraviolet region. mdpi.com Specifically, thiourea in ethanol (B145695) shows a single, intense absorption maximum (λmax) at approximately 243 nm, which is attributed to a π-π* electronic transition. spectrabase.com The absorption range for thiourea is generally considered to be between 225 and 270 nm. mdpi.com

The presence of the pyrimidine ring, an aromatic heterocycle, conjugated with the thiourea group in this compound is expected to influence the electronic absorption spectrum. The pyrimidine ring itself has characteristic absorptions, and its conjugation with the thiourea chromophore will likely result in a shift of the λmax to longer wavelengths (a bathochromic or red shift) and potentially an increase in the molar absorptivity. The precise position and intensity of the absorption bands would be sensitive to the solvent used and the specific substitution pattern on the pyrimidine ring.

Table 2: Typical UV-Vis Absorption Data for Thiourea

| Compound | Solvent | λmax (nm) | Type of Transition | Reference |

|---|---|---|---|---|

| Thiourea | Ethanol | 243 | π-π* | spectrabase.com |

X-Ray Crystallography for Absolute Structural Determination

By irradiating a single crystal of a this compound derivative with X-rays, a diffraction pattern is produced that can be mathematically analyzed to generate a detailed model of the crystal structure. This analysis reveals the crystal system, space group, and unit cell dimensions. For example, a closely related compound, 1-(4,6-dimethylpyrimidin-2-yl)thiourea, was found to crystallize in the orthorhombic crystal system with the space group Pna21. nih.gov Another similar structure, 1-(2-chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea, crystallizes in the triclinic system. nih.gov These examples demonstrate the type of detailed structural information that can be obtained for this compound derivatives through SC-XRD.

Table 3: Representative Single Crystal X-Ray Diffraction Data for a Related Pyrimidinyl Thiourea Derivative

| Parameter | 1-(4,6-Dimethylpyrimidin-2-yl)thiourea nih.gov | 1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea nih.gov |

|---|---|---|

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pna21 | P-1 |

| a (Å) | 8.3372 (5) | 7.167 (3) |

| b (Å) | 15.8303 (10) | 8.000 (4) |

| c (Å) | 6.618 (1) | 11.252 (5) |

| α (°) | 90 | 81.625 (14) |

| β (°) | 90 | 74.580 (12) |

| γ (°) | 90 | 83.979 (15) |

| Volume (ų) | 873.45 (15) | 613.8 (5) |

| Z | 4 | 2 |

The crystal packing of this compound derivatives is governed by a network of non-covalent intermolecular interactions. Hydrogen bonding plays a particularly crucial role in the supramolecular assembly of these compounds. rsc.org The thiourea moiety provides both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the sulfur atom).

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mersin.edu.trmdpi.com By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. Red spots on the dnorm surface indicate contacts that are shorter than the van der Waals radii, highlighting the most significant interactions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides experimental percentages of carbon, hydrogen, nitrogen, and sulfur, which are then compared to the theoretically calculated percentages for the proposed molecular formula of this compound. A close agreement between the found and calculated values provides strong evidence for the compound's purity and confirms its elemental composition. This technique is routinely used in the characterization of newly synthesized organic molecules, including thiourea and pyrimidine derivatives. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(4,6-Dimethylpyrimidin-2-yl)thiourea |

| 1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea |

| Pyrimidinethione |

| Thiourea |

Computational Chemistry and Theoretical Investigations of Pyrimidin 4 Yl Thiourea

Quantum Chemical Calculations

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have become indispensable tools for predicting the properties of pyrimidine-thiourea derivatives. These methods allow for a detailed analysis of the molecule's electronic and structural properties at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For pyrimidin-4-yl-thiourea derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to optimize molecular geometries. researchgate.net Theoretical calculations have shown good agreement with experimental data from X-ray crystallography, confirming the non-planar structure of these molecules. researchgate.net

The stability of different regioisomers of pyrimidine (B1678525) derivatives has been assessed using DFT modeling, which can be crucial for understanding reaction mechanisms and predicting the most likely products. rsc.org Furthermore, DFT has been utilized to study the geometry of various pyridine (B92270) derivatives, which share structural similarities with pyrimidines. bohrium.com These computational studies provide a foundational understanding of the three-dimensional arrangement of atoms and the distribution of electrons within the molecule, which are key determinants of its physical and chemical properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netdntb.gov.ua

For pyrimidine-thiourea derivatives, FMO analysis helps in understanding intermolecular charge transfer processes. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. In some pyrimidine derivatives, the electron density of the HOMO is concentrated on specific parts of the molecule, such as a 4-methoxyphenyl (B3050149) group, while the LUMO density is located on the pyrimidine ring. uomphysics.net This separation of electron density is crucial for understanding the molecule's charge transfer characteristics and its potential applications in areas like nonlinear optics.

Global chemical reactivity descriptors, such as electronegativity and global hardness, can be calculated from HOMO and LUMO energies, providing further insights into the molecule's stability and reactivity. nih.gov

Table 1: Frontier Molecular Orbital Data for a Representative Pyrimidine Derivative

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.9 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 1.9 eV |

| Global Hardness | 2.15 eV |

| Electronegativity | 4.05 eV |

Note: The values in this table are illustrative and can vary depending on the specific derivative and the computational method used.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and antibonding interactions within a molecule, going beyond the simple Lewis structure. readthedocs.io It helps to quantify the delocalization of electron density, which is a result of interactions between filled (donor) and empty (acceptor) orbitals. rsc.org The stabilization energy associated with these interactions can be calculated using second-order perturbation theory. rsc.org

In pyrimidine-thiourea compounds, NBO analysis is used to characterize intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. researchgate.netuomphysics.net This analysis can reveal the specific donor-acceptor interactions, such as those between lone pairs (LP) and antibonding orbitals (σ* or π*), which are crucial for understanding the molecule's electronic structure and reactivity. For instance, LP-LP and LP-bond pair interactions are often observed in these types of compounds. nih.gov

Molecular Electrostatic Potential Surfaces (MEPS)

Molecular Electrostatic Potential Surfaces (MEPS) are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. bhu.ac.inresearchgate.net The MEPS map displays regions of positive and negative electrostatic potential on the electron density surface.

In pyrimidine-thiourea derivatives, the MEPS analysis helps to identify the regions prone to chemical reactions. rsc.org Typically, the negative potential (red and yellow regions) is concentrated around electronegative atoms like nitrogen, oxygen, and sulfur, indicating sites for electrophilic attack. Conversely, positive potential (blue regions) is usually found around hydrogen atoms, marking them as sites for nucleophilic attack. bhu.ac.in This visual representation is instrumental in understanding hydrogen bonding and other non-covalent interactions that are vital for biological recognition processes. uomphysics.net

Non-Linear Optical (NLO) Properties

Pyrimidine derivatives have garnered significant interest for their potential applications in non-linear optics (NLO). researchgate.net NLO materials can alter the properties of light and are essential for technologies like optical data storage and telecommunications. acs.org The NLO response of a molecule is related to its ability to be polarized by an external electric field.

Computational studies, often using DFT, are employed to calculate the NLO properties of pyrimidine-thiourea compounds, such as polarizability and hyperpolarizability. rsc.orgrsc.org These calculations have shown that certain pyrimidine derivatives exhibit significant NLO behavior. acs.orgnih.gov The π-deficient and electron-withdrawing nature of the pyrimidine ring makes it an ideal component for creating "push-pull" molecules, which can enhance NLO properties. nih.gov The third-order nonlinear susceptibility (χ(3)) is a key parameter, and some pyrimidine derivatives have shown values superior to known materials like chalcone (B49325) derivatives. rsc.org

Table 2: Calculated NLO Properties for a Pyrimidine Derivative

| Property | Calculated Value (esu) |

| Average Polarizability (α) | 3.5 x 10⁻²³ |

| First Hyperpolarizability (β) | 1.2 x 10⁻³⁰ |

| Second Hyperpolarizability (γ) | 2.7 x 10⁻³⁵ |

Note: These values are illustrative and depend on the specific molecular structure and computational methodology.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide a way to study the behavior of molecules over time, offering insights into their conformational changes and interactions with other molecules. For pyrimidine-thiourea derivatives, these techniques are particularly useful for understanding their biological activity.

Molecular docking studies are frequently used to predict the binding affinity and orientation of a molecule within the active site of a protein. nih.gov This is a crucial step in drug design and discovery. For example, some pyrimidine-thiourea derivatives have been investigated as potential inhibitors of enzymes like the Tobacco Mosaic Virus (TMV) Helicase and Coat proteins. nih.gov Long-range molecular dynamics simulations, sometimes extending to 150 nanoseconds, can further validate the stability of the ligand-protein complex predicted by docking. nih.gov

These computational approaches, combining quantum mechanics and molecular mechanics (QM/MM), allow for a detailed investigation of the interactions that govern the biological activity of this compound derivatives, guiding the synthesis of new and more potent compounds. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme, providing insights into the binding affinity and interaction patterns. Derivatives of pyrimidin-yl-thiourea have been extensively studied using this method to elucidate their mechanism of action against various biological targets.

Research has shown that pyrimidine-linked acyl thiourea (B124793) derivatives are potent inhibitors of enzymes like α-amylase and proteinase K. nih.gov In one study, docking simulations revealed that the sulfur and N-H groups of the thiourea moiety are crucial for forming hydrogen bonds within the active sites of these enzymes. For instance, in the active site of α-amylase, a pyrimidine-acyl-thiourea derivative demonstrated a strong binding interaction with a docking score of -7.18 kcal/mol. nih.gov The key interactions involved hydrogen bonds between the thiourea's sulfur atom and the amino acid residue GLN-63, as well as between the thiourea's N-H group and HIS-305. nih.gov Additionally, the pyrimidine ring contributed to binding through arene-H interactions with GLU-233. nih.gov

Similarly, docking studies of pyrimidine-2-thiol (B7767146) derivatives (isomers of pyrimidin-yl-thiourea) against cyclooxygenase (COX) enzymes, COX-1 and COX-2, have identified key binding interactions. One lead compound, 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol, showed significant binding at the active sites of both COX-1 and COX-2, comparable to the standard drug Diclofenac. ashdin.com This suggests that the pyrimidine-thiol scaffold is a promising candidate for developing anti-inflammatory agents. ashdin.com

In the context of anticancer research, thieno[3,2-d]pyrimidine (B1254671) derivatives bearing a thiourea moiety have been evaluated as phosphatidylinositol-3-kinase α (PI3Kα) inhibitors. bohrium.com Docking studies supported the hypothesis that these compounds bind effectively at the active site of PI3Kα, with one derivative, 4-(4-(2-(3-(pyrimidin-2-yl)thioureido)ethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide (7f), showing potent inhibitory activity. bohrium.com

The table below summarizes key findings from molecular docking simulations of pyrimidin-yl-thiourea derivatives with various protein targets.

| Derivative Class | Target Protein | Key Interactions | Docking Score (kcal/mol) | Reference |

| Pyrimidine linked acyl thiourea | α-Amylase | H-bonds (S atom with GLN-63, N-H with HIS-305), Arene-H interaction (pyrimidine ring with GLU-233) | -7.18 | nih.gov |

| Pyrimidine linked acyl thiourea | Proteinase K | H-bonds (S atom with GLY-135, N-H with SER-224), Arene-H interaction (phenyl ring with ALA-162) | -6.82 | nih.gov |

| Pyridine containing pyrimidine-2-thiol | COX-1 / COX-2 | Significant binding interaction at active site regions | Not specified | ashdin.com |

| Sulphonyl thiourea containing pyrimidine | Carbonic Anhydrase (hCA) IX / XII | Interaction with zinc ions in the active site via the sulphonyl thiourea moiety | Not specified | nih.gov |

| Thieno[3,2-d]-pyrimidine bearing thiourea | PI3Kα | Interaction at the active binding site | Not specified | bohrium.com |

| Urea (B33335)/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine | TMV-Coat Protein / TMV-Helicase | Binding to the active-tunnel of TMV-Helicase | Not specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. pensoft.net For pyrimidine and thiourea derivatives, QSAR studies are instrumental in identifying the key physicochemical and structural features that govern their therapeutic effects. nih.govresearchgate.net

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of pyrimidine derivatives to understand their antitubercular activity. scilit.com These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. For a series of antitubercular pyrimidine derivatives, a CoMSIA model yielded a q² value of 0.576 and an r² value of 0.925, indicating good predictive ability. scilit.com The analysis highlighted that interactions with amino acid residues like TYR158, MET199, and PHE97 are crucial for inhibitory potency. scilit.com

In another study on antifungal 1,3,4-thiadiazole-thiourea compounds, a CoMFA model was established with high statistical significance (r² = 0.992, q² = 0.753). mdpi.com This model was then used to design new molecules with potentially enhanced antifungal activity. mdpi.com QSAR analyses often reveal that lipophilic, electronic, and geometric descriptors are significant contributors to the biological activity of these compounds. pensoft.netnih.gov For instance, studies on 1,6-dihydropyrimidine derivatives showed that descriptors like CHI_3_C (a topological index), Molecular_SurfaceArea, and Jurs_DPSA_1 (related to charge distribution) significantly contributed to their antifungal activity. nih.gov

The table below presents data from representative QSAR models for related compound classes.

| Compound Class | Biological Activity | QSAR Model | Key Descriptors/Features | Model Statistics (r², q²) | Reference |

| Antitubercular Pyrimidine Derivatives | Antitubercular | 3D-QSAR (CoMSIA) | Steric, Electrostatic, Hydrophobicity, H-bond donor/acceptor fields | r² = 0.925, q² = 0.576 | scilit.com |

| Antifungal 1,6-dihydropyrimidine Derivatives | Antifungal | GFA (Genetic Function Approximation) | CHI_3_C, Molecular_SurfaceArea, Jurs_DPSA_1, electronic, geometric descriptors | Not specified | nih.gov |

| Antifungal 1,3,4-Thiadiazole-Thiourea Compounds | Antifungal | 3D-QSAR (CoMFA) | Steric and electrostatic contour maps | r² = 0.992, q² = 0.753 | mdpi.com |

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (In silico)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reducing late-stage failures. rfppl.co.in In silico tools are widely used to estimate these properties for novel compounds like this compound derivatives. nih.govresearchgate.net

Studies on pyrimidine-linked acyl thiourea derivatives have utilized computational tools to predict their ADME profiles. nih.gov These predictions often assess parameters such as lipophilicity (LogP), aqueous solubility, plasma protein binding, and potential for inhibiting cytochrome P450 (CYP) enzymes. nih.govvulcanchem.com For example, a pyrazolo[3,4-d]pyrimidine derivative was predicted to have moderate lipophilicity (LogP = 3.8) and high plasma protein binding (89%), suggesting a potentially long elimination half-life. vulcanchem.com

In silico ADMET (ADME and Toxicity) predictions for newly synthesized dihydropyrimidine (B8664642) derivatives, structurally similar to the KSP inhibitor ispinesib, indicated high blood-brain barrier penetration. researchgate.net Such predictions are crucial for guiding the synthesis of compounds with desired pharmacokinetic properties. researchgate.netresearchgate.net Web tools like SwissADME are commonly used to evaluate drug-likeness based on rules such as Lipinski's rule of five, which helps in the early assessment of a compound's potential as an orally bioavailable drug. nih.govqeios.com

The following table summarizes predicted ADME properties for representative pyrimidine-thiourea and related derivatives.

| Compound/Derivative Class | LogP (Lipophilicity) | Aqueous Solubility | Plasma Protein Binding | BBB Penetration | CYP Inhibition | Reference |

| N-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide | 3.8 | 12 µM (pH 7.4) | 89% (estimated) | Not specified | Moderate (CYP3A4) | vulcanchem.com |

| Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids | Not specified | Not specified | Not specified | Desirable ADME profile predicted | Not specified | nih.gov |

| Dihydropyrimidine derivatives (Ispinesib analogs) | Not specified | Not specified | Not specified | Predicted to be high | Not specified | researchgate.net |

| β-Carboline Derivatives | -5.85 to -6.37 cm/s (Log Kp skin permeation) | High GI absorption predicted | Not specified | Predicted unable to cross | Predicted CYP1A2 inhibitor | qeios.com |

Reaction Mechanism Studies through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions. These studies can determine reaction pathways, identify transition states, and calculate activation energies, providing a deeper understanding of how compounds like this compound are synthesized.

The synthesis of pyrimidine thiones often involves the reaction of a chalcone precursor with thiourea. ashdin.com Kinetic studies on the formation of pyrimidine thione from 2,6-dibenzylidenecyclohexanone (B188912) and thiourea suggest a pseudo-first-order process. koyauniversity.org The proposed mechanism involves a nucleophilic attack by the thiourea on the carbonyl group of the ketone, consistent with a Claisen route mechanism. koyauniversity.org Computational studies can model this nucleophilic attack and the subsequent cyclization and dehydration steps to map out the potential energy surface of the reaction.

Another synthetic route to pyrimidines involves the inverse electron demand hetero-Diels-Alder (ihDA) reaction, followed by a retro-Diels-Alder (rDA) reaction. rsc.org Computational studies of such reactions can clarify the regioselectivity and stereoselectivity, and explain the role of catalysts. For the reaction of 2-amino-2-thiazolines with isothiocyanates, computational studies have been used to investigate the regioselectivity and mechanistic pathways, confirming that the reaction proceeds through a stepwise mechanism. acs.org

Similarly, the heterocyclization of 1-(acyl/aryl)-thioureas with α-halocarbonyl compounds is proposed to proceed via an isothiourea intermediate, a mechanism that can be rigorously tested and detailed through computational modeling. conicet.gov.ar These theoretical investigations are crucial for optimizing reaction conditions and guiding the synthesis of new pyrimidin-yl-thiourea derivatives.

Conformational Analysis

The three-dimensional structure (conformation) of a molecule is intrinsically linked to its chemical properties and biological activity. Conformational analysis using computational methods helps to identify the most stable conformations and understand the flexibility of molecules like this compound.

The conformational properties of acyl thiourea compounds have been investigated using X-ray diffraction and theoretical calculations. tjnpr.org These studies reveal that the molecular structure is influenced by the substituents. For instance, the crystal structure of a urea derivative related to thiourea shows that the crystal packing is governed by moderately strong N–H···O intramolecular interactions. tandfonline.com Hirshfeld surface analysis can further characterize all intermolecular contacts, including weak C–H···F hydrogen bonds and π–π stacking interactions, which stabilize the crystal packing. tandfonline.com

For flexible molecules, DFT calculations are used to determine the relative energies of different conformers. In structural analogs, the pyrazolo[3,4-d]pyrimidine core is nearly planar, while the side chains exhibit specific torsion angles to minimize steric hindrance. vulcanchem.com For example, a thioacetamide (B46855) side chain was found to adopt an antiperiplanar conformation. vulcanchem.com In the study of halogenated pyran analogues, DFT calculations corroborated that the molecules prefer a specific chair-like conformation (⁴C₁), and Natural Bonding Orbital (NBO) analysis demonstrated the effects of hyperconjugation on this preference. beilstein-journals.org Such analyses are directly applicable to understanding the conformational preferences of the this compound scaffold and how its shape influences its interactions with biological targets.

Biological Activities and Mechanistic Studies of Pyrimidin 4 Yl Thiourea Derivatives Non Clinical

Antiproliferative and Anticancer Activities (In Vitro and In Vivo Animal Studies)

The anticancer potential of pyrimidin-4-yl-thiourea derivatives is primarily evaluated through their ability to inhibit the growth and proliferation of cancer cells. This has been demonstrated across a broad spectrum of human cancer cell lines, indicating a wide range of activity.

The cytotoxic effects of various series of this compound and related derivatives have been systematically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells, is a standard metric for this assessment.

One study focused on a series of thiopyrimidine and thiourea (B124793) derivatives containing sulfonamide moieties, testing their effectiveness against several cancer cell lines. researchgate.netresearchgate.net The results indicated that the HepG2 liver cancer cell line was particularly sensitive to these new compounds. researchgate.netresearchgate.net Notably, compounds designated 8f and 8g were identified as the most potent, displaying significant activity against HepG2, HCT-116, MCF-7, and A549 cell lines. researchgate.netresearchgate.net

Table 1: Cytotoxicity (IC50 in µM) of Sulfonamide-Thiourea Derivatives 8f and 8g

| Compound | HepG2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) |

| 8f | 4.13 | 6.64 | 5.74 | 6.85 |

| 8g | 4.09 | 4.36 | 4.22 | 7.25 |

| Data sourced from researchgate.netresearchgate.net |

Another series of novel sulphonyl thiourea derivatives incorporating 4,6-diarylpyrimidine rings also demonstrated remarkable cytotoxic activity against human cancer cell lines, including MCF-7, HepG2, HeLa, and A549. nih.govrsc.orgrsc.org

A separate investigation into 3-(trifluoromethyl)phenylthiourea (B159877) analogs found them to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC50 values often below 10 µM. nih.gov The most active compounds in this series were those with 3,4-dichloro- (compound 2) and 4-CF3-phenyl (compound 8) substitutions, showing IC50 values ranging from 1.5 to 8.9 µM. nih.gov

Table 2: Cytotoxicity (IC50 in µM) of Selected 3-(Trifluoromethyl)phenylthiourea Analogs

| Cell Line | Compound 2 (3,4-dichlorophenyl) | Compound 8 (4-CF3-phenyl) |

| SW480 (Colon) | 9.0 | 3.3 |

| SW620 (Colon) | 1.5 | 3.1 |

| PC3 (Prostate) | 13.7 | 6.9 |

| K-562 (Leukemia) | 6.3 | >50 |

| Data sourced from nih.gov |

Furthermore, thieno[3,2-d]-pyrimidine derivatives bearing urea (B33335) and thiourea functionalities have been synthesized and evaluated for their anticancer activity. researchgate.netscilit.com Compound 7f from this series, identified as 4-(4-(2-(3-(pyrimidin-2-yl)thioureido)ethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide, showed potent activity against HT-29 (colon) and MCF-7 (breast) cancer cell lines with IC50 values of 2.18 µM and 4.25 µM, respectively. researchgate.netscilit.com Other studies have confirmed the antiproliferative effects of various pyrimidine (B1678525) derivatives against cell lines such as LoVo (colon), HeLa (cervical), CCRF-CEM (leukemic), and THP-1 (monocytic). nih.gov The anticancer efficacy of certain pyrimidine derivatives against the DU-145 prostate cancer cell line has also been reported. gsconlinepress.com

To understand how this compound derivatives exert their anticancer effects, researchers have investigated their impact on key cellular processes involved in cancer cell survival and proliferation.

The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell division, making the cell cycle a critical target for anticancer therapies. Several pyrimidine-thiourea derivatives have been shown to interfere with this process, causing cell cycle arrest at specific phases, thereby preventing cancer cells from multiplying.

For instance, one study found that a specific pyrimidine derivative containing an aryl urea moiety, compound 4b, arrested the cell cycle in SW480 colon cancer cells at the G2/M phase. nih.gov Another investigation showed that a diarylthiourea derivative inhibited the proliferation of MCF-7 breast cancer cells by inducing arrest in the S phase of the cell cycle. mdpi.com Similarly, a lipidated pyrimidin-2-amine compound was found to induce S-phase cell cycle arrest in MCF-7 cells. nih.gov This halting of the cell cycle provides an opportunity for other cell death mechanisms, such as apoptosis, to be initiated.

Apoptosis is a form of programmed cell death that is essential for eliminating damaged or unwanted cells. Many cancer cells evade apoptosis, which contributes to tumor growth. This compound derivatives have been shown to induce apoptosis in cancer cells through various molecular pathways.

Mechanistic studies of compound 4b revealed that it triggers apoptosis in SW480 cells by modulating key regulatory proteins. nih.gov It was observed to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a classic trigger for the intrinsic apoptosis pathway. The same compound also induced the upregulation of Ikb-α and cleaved PARP and caused a loss of mitochondrial membrane potential, all of which are hallmarks of apoptosis. nih.gov Other studies have confirmed that various thiourea derivatives exert strong pro-apoptotic activity. nih.gov For example, a diarylthiourea compound was found to activate caspase-3, a critical executioner enzyme in the apoptotic cascade, in MCF-7 cells. mdpi.com

The activity of various enzymes and cell surface receptors is often dysregulated in cancer, promoting cell growth, survival, and metastasis. This compound derivatives have been designed and identified as inhibitors of several of these key targets.

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is overexpressed in many cancers and is involved in inflammation and cell proliferation. nih.gov Certain pyrimidine derivatives have demonstrated selective inhibition of COX-2 over the related COX-1 isoform. nih.govnih.gov This selectivity is considered advantageous for reducing potential side effects. researchgate.net Some pyrimidine-based compounds have been identified as potent and selective COX-2 inhibitors, with one showing an IC50 value of 1.8 μM. rsc.org

Kinases (EGFR, CDK, etc.): Protein kinases are crucial regulators of cell signaling pathways that are often hyperactive in cancer. The Epidermal Growth Factor Receptor (EGFR) is a key target in many cancers. nih.gov A series of N-aryl-N'-pyrimidin-4-yl ureas were developed as potent and selective inhibitors of the drug-resistant EGFR L858R/T790M mutant. nih.gov The most representative compound, 28, showed high activity against this mutant kinase with an IC50 of 4 nM and potently inhibited its phosphorylation and the proliferation of H1975 cancer cells. nih.gov Other thiourea derivatives have also shown dual inhibitory activity against both EGFR and VEGFR-2, another kinase involved in tumor angiogenesis. researchgate.netresearchgate.net Additionally, derivatives of thieno[2,3-d]pyrimidine (B153573) and pyrrolo[2,3-d]pyrimidine have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK4 and CDK9, which are central to cell cycle regulation. nih.govnih.gov

Topoisomerases: These enzymes are essential for managing DNA tangles during replication. Inhibiting them can lead to DNA damage and cell death. Some pyrimidine derivatives have been found to act as inhibitors of Topoisomerase IIα. nih.gov Molecular docking studies suggest that the pyrimidine ring can intercalate into the DNA, interfering with the enzyme's function. nih.gov Other thiourea derivatives have shown inhibitory activity against bacterial DNA gyrase and DNA topoisomerase IV. rsc.org

Direct interaction with DNA is another mechanism through which anticancer agents can exert their effects. Some this compound derivatives have been shown to bind to DNA, potentially disrupting its structure and function, leading to cell death.

Studies on novel bis-acyl-thiourea derivatives have confirmed their interaction with DNA through a combination of theoretical and experimental methods, including UV-visible spectroscopy, fluorescence spectroscopy, and cyclic voltammetry. mdpi.com These findings suggest the formation of a compound-DNA complex. mdpi.com The planar naphthyl group of one adamantane-naphthyl thiourea conjugate was found to intercalate between DNA base pairs. biointerfaceresearch.com Furthermore, a pyrimidinic selenourea (B1239437) derivative has been reported to induce DNA damage, which can trigger cell cycle arrest and apoptosis. researchgate.net Molecular docking analyses have also shown that the pyrimidine ring of certain derivatives can intercalate into double-stranded DNA, interacting with specific base pairs through π–π stacking. nih.gov

Mechanisms of Antiproliferative Action

Chemosensitization

While direct studies on the chemosensitization effects of this compound derivatives are emerging, related research on the cytotoxic and anticancer properties of this scaffold provides a strong basis for their potential in enhancing the efficacy of standard chemotherapeutic agents. The inherent cytotoxicity of these compounds against various cancer cell lines suggests a possible synergistic effect when used in combination with other anticancer drugs.

A series of novel sulphonyl thiourea derivatives containing 4,6-diarylpyrimidine rings have been synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoenzymes, some of which are implicated in cancer progression. nih.govnih.govrsc.org Certain derivatives exhibited potent inhibitory activity against hCA isoforms and also demonstrated remarkable cytotoxic activity against human cancer cell lines, including breast adenocarcinoma (MCF-7), liver adenocarcinoma (HepG2), cervical epithelial carcinoma (HeLa), and lung adenocarcinoma (A549). nih.govrsc.org For instance, compounds 7c and 7d from one study were identified as promising derivatives due to their significant effects on the studied hCA isoenzymes and their cytotoxic effects. nih.gov Another study highlighted that selected compounds exhibited remarkable cytotoxic activity against these human cancer cell lines while showing low cytotoxicity in a normal cell line (WI-38). nih.gov

Furthermore, thieno[3,2-d]pyrimidine (B1254671) derivatives bearing urea and thiourea moieties have been investigated as potential phosphatidylinositol-3-kinase (PI3K) inhibitors, a key target in cancer therapy. One such derivative, 4-(4-(2-(3-(pyrimidin-2-yl)thioureido)ethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide (7f) , displayed significant anticancer activity against HT-29 and MCF-7 cell lines. researchgate.net

The cytotoxic potential of these compounds is a crucial prerequisite for their application as chemosensitizers. By exerting their own anticancer effects, they can potentially lower the required doses of conventional chemotherapeutic drugs, thereby reducing dose-related toxicities and combating drug resistance. The mechanism of this cytotoxic action often involves the inhibition of key enzymes or pathways essential for cancer cell survival and proliferation.

In Vivo Efficacy Studies in Animal Models

The therapeutic potential of this compound derivatives observed in in vitro studies has been further substantiated in several in vivo animal models, particularly in the context of infectious diseases. These studies are critical in bridging the gap between laboratory findings and potential clinical applications.

In a notable study, a thiourea derivative, TD4 , was evaluated for its efficacy in a mouse model of methicillin-resistant Staphylococcus aureus (MRSA) skin and soft tissue infection. The results demonstrated that TD4 not only possessed potent in vitro antibacterial activity but also exerted therapeutic efficiency in vivo. nih.gov It significantly reduced the size of infective lesions and the bacterial load in the infected tissue of mice, indicating its potential as a lead compound for developing novel treatments against MRSA infections. nih.gov

Furthermore, the in vivo antitubercular activity of pyrimidine derivatives has been a subject of investigation. One promising derivative, compound 89 , which features a naphthalene-2-amine group at the C4 position of the pyrimidine core, exhibited good efficacy in a BALB/c mouse model infected with Mycobacterium tuberculosis. ucl.ac.uk This compound was found to be non-cytotoxic and demonstrated significant in vivo activity, highlighting the potential of this chemical class in combating tuberculosis. ucl.ac.uk

These in vivo studies provide compelling evidence for the therapeutic potential of this compound derivatives. However, it is important to note that these are preclinical findings, and further research is necessary to establish their safety and efficacy in humans.

Antimicrobial Activities (Antibacterial, Antifungal, Antitubercular) (In Vitro)

This compound derivatives have demonstrated a broad spectrum of in vitro antimicrobial activities, positioning them as a promising class of compounds for the development of new anti-infective agents. Their efficacy against a range of bacteria, fungi, and mycobacteria has been extensively documented.

Antibacterial Spectrum and Efficacy

The antibacterial potential of this compound derivatives has been evaluated against a variety of Gram-positive and Gram-negative bacteria. Several studies have reported significant inhibitory effects, with some compounds showing activity comparable or superior to existing antibiotics.

One study synthesized a series of thiourea derivatives and found that compound TD4 exerted potent antibacterial activity against several Staphylococcus aureus strains, including MRSA, with a minimum inhibitory concentration (MIC) of 2 µg/mL. nih.gov This compound also showed activity against Staphylococcus epidermidis and Enterococcus faecalis with MICs ranging from 2 to 16 µg/mL. nih.gov Another series of novel diaryl pyrimidine linked acyl thiourea derivatives displayed moderate antibacterial activity against Escherichia coli and Bacillus subtilis. nih.govrsc.org

Furthermore, thiourea derivatives containing 4-arylthiazoles and a D-glucose moiety have been synthesized and evaluated for their antibacterial activity. Compounds 4c , 4g , and 4h from this series were identified as potent inhibitors with MIC values ranging from 0.78 to 3.125 μg/mL against various bacterial strains. nih.gov Specifically, compound 4b , with a 3-nitro group, showed strong inhibition of Clostridium difficile and Streptococcus pneumoniae (MIC = 0.78 μg/mL), as well as several Gram-negative bacteria. nih.gov

The following table summarizes the in vitro antibacterial activity of selected this compound derivatives:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| TD4 | Staphylococcus aureus (MRSA) | 2 |

| TD4 | Staphylococcus epidermidis | 2-16 |

| TD4 | Enterococcus faecalis | 2-16 |

| 4c | Various bacteria | 0.78-3.125 |

| 4g | Various bacteria | 0.78-3.125 |

| 4h | Various bacteria | 0.78-3.125 |

| 4b | Clostridium difficile | 0.78 |

| 4b | Streptococcus pneumoniae | 0.78 |

Antifungal Spectrum and Efficacy

In addition to their antibacterial properties, this compound derivatives have also shown promise as antifungal agents. Their activity has been tested against a range of pathogenic fungi, including those responsible for plant diseases and human infections.

A study on pyrimidine derivatives containing an amide moiety demonstrated significant in vitro antifungal activities against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. nih.gov Compound 5o from this series exhibited excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 μg/mL, which was superior to the commercial fungicide Pyrimethanil (EC50 = 32.1 μg/mL). nih.gov

Thiourea derivatives have also been reported to possess antifungal potential. mdpi.com For instance, thiourea derivative D showed in vitro activity against fungal strains such as Aspergillus fumigatus and Candida albicans. nih.gov Another compound, 4-Nitro-N-(thiazol-2-ylcarbamothioyl)benzamide B , displayed remarkable antifungal activity against Aspergillus flavus, Aspergillus niger, Curvularia lunata, Rhizopus spp., and Penicillium spp. nih.gov

The antifungal activity of selected this compound derivatives is summarized in the table below:

| Compound | Fungal Strain | Activity Metric | Value |

|---|---|---|---|

| 5o | Phomopsis sp. | EC50 | 10.5 µg/mL |

| Pyrimethanil (Reference) | Phomopsis sp. | EC50 | 32.1 µg/mL |

| D | Aspergillus fumigatus | - | Active |

| D | Candida albicans | - | Active |

| 4-Nitro-N-(thiazol-2-ylcarbamothioyl)benzamide B | Aspergillus flavus | - | Remarkable Activity |

| 4-Nitro-N-(thiazol-2-ylcarbamothioyl)benzamide B | Aspergillus niger | - | Remarkable Activity |

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has spurred the search for novel antitubercular agents, and this compound derivatives have emerged as a promising area of research. nih.gov Several compounds within this class have demonstrated potent in vitro activity against Mycobacterium tuberculosis.

A series of substituted benzothiazolylpyrimidine-5-carboxamides, including compounds 37 , 38 , 39 , and 40 , exhibited excellent in vitro activity against the H37Rv strain of M. tuberculosis, with MIC values ranging from 0.08 to 0.09 µM. ucl.ac.uk Another study on pyrazolo[3,4-b]pyridine-linked pyrimidin-4-one derivatives identified compounds 8 and 14 as having significant antitubercular activity, with MIC values of 3.12 µg/mL and 12.5 µg/mL, respectively. nih.gov

The antitubercular potential of these derivatives is often linked to their ability to inhibit specific mycobacterial enzymes that are essential for the bacterium's survival. The structural diversity of the pyrimidine-thiourea scaffold allows for modifications that can enhance potency and selectivity against M. tuberculosis. nih.gov

The following table presents the in vitro antitubercular activity of some this compound derivatives:

| Compound | Mycobacterial Strain | MIC |

|---|---|---|

| 37 | M. tuberculosis H37Rv | 0.08 µM |

| 38 | M. tuberculosis H37Rv | 0.08 µM |

| 39 | M. tuberculosis H37Rv | 0.09 µM |

| 40 | M. tuberculosis H37Rv | 0.09 µM |

| 8 | M. tuberculosis H37Rv | 3.12 µg/mL |

| 14 | M. tuberculosis H37Rv | 12.5 µg/mL |

Proposed Mechanisms of Antimicrobial Action

The broad-spectrum antimicrobial activity of this compound derivatives is attributed to their ability to interfere with various essential cellular processes in microorganisms. Several mechanisms of action have been proposed based on in vitro and in silico studies.

One proposed mechanism is the disruption of the bacterial cell wall integrity. The thiourea derivative TD4 was found to disrupt the NAD+/NADH homeostasis in MRSA, which in turn affects the integrity of the bacterial cell wall. nih.gov

Another key target for these compounds is the bacterial DNA replication machinery. Certain thiourea derivatives have been shown to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA synthesis and repair. nih.govnih.gov For example, compound 4h was found to be a strong inhibitor of S. aureus DNA gyrase and topoisomerase IV. nih.gov

Inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids, is another proposed mechanism. Compound 4h also demonstrated potent inhibitory activity against DHFR. nih.gov

For their antitubercular activity, some pyrimidine derivatives are known to be selective inhibitors of DprE1, an enzyme involved in the biosynthesis of the mycobacterial cell wall. ucl.ac.uk Additionally, some pyrazolo[3,4-b]pyridine-pyrimidone derivatives are thought to target DprE1 and Mtb-DHFR. nih.gov

These multiple proposed mechanisms of action suggest that this compound derivatives may have a lower propensity for the development of microbial resistance, making them attractive candidates for further development as novel antimicrobial agents.

Enzyme Inhibitory Activities (Beyond Anticancer Targets) of this compound Derivatives (Non-Clinical)

Derivatives of this compound have demonstrated a broad spectrum of enzyme inhibitory activities in non-clinical studies, extending beyond their well-documented anticancer properties. These compounds have been investigated for their potential to modulate the activity of various enzymes implicated in a range of physiological and pathological processes. This section details the inhibitory profiles of these derivatives against several key enzyme classes.

Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)

This compound derivatives have emerged as significant inhibitors of glycosidases, enzymes that play a crucial role in carbohydrate metabolism. The inhibition of enzymes like α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. nih.govmdpi.com

A series of novel diaryl pyrimidine linked acyl thiourea derivatives (6a–j) were synthesized and evaluated for their in vitro α-amylase inhibitory potential. nih.govrsc.org All tested compounds exhibited significant inhibitory activity. Notably, compound 6j was identified as the most potent inhibitor with an IC₅₀ value of 1.478 ± 0.051 μM, closely followed by compound 6g with an IC₅₀ of 1.509 ± 0.039 μM. nih.govrsc.org These values are comparable to the standard drug acarbose (B1664774) (IC₅₀ = 1.063 ± 0.013 μM). nih.gov

In another study, a series of tetra-O-acetyl-α-d-glucopyranosyl thioureas (8a–l) containing a pyrimidine ring were designed and synthesized. nih.govnih.gov These compounds showed promising inhibitory activity against both α-amylase and α-glucosidase. Compound 8k , featuring an ortho-methoxy group, was the most potent α-amylase inhibitor with an IC₅₀ of 9.72 ± 0.34 μM. nih.gov Its meta-isomer, 8j , demonstrated the strongest inhibition against α-glucosidase with an IC₅₀ of 9.73 ± 0.72 μM. nih.gov

Furthermore, a study on novel pyrimidine derivatives synthesized through a one-pot reaction identified compounds with dual inhibitory activity against α-glucosidase and α-amylase. mdpi.com Compound 4 , which has a fluoro substituent, showed the highest activity against both α-glucosidase (IC₅₀ = 12.16 ± 0.12 µM) and α-amylase (IC₅₀ = 11.13 ± 0.12 µM), with potency comparable to acarbose. mdpi.com

Table 1: α-Amylase and α-Glucosidase Inhibitory Activities of Selected this compound Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 6j | α-Amylase | 1.478 ± 0.051 | nih.govrsc.org |

| 6g | α-Amylase | 1.509 ± 0.039 | nih.govrsc.org |

| 8k | α-Amylase | 9.72 ± 0.34 | nih.gov |

| 8j | α-Glucosidase | 9.73 ± 0.72 | nih.gov |

| 4 | α-Glucosidase | 12.16 ± 0.12 | mdpi.com |

| 4 | α-Amylase | 11.13 ± 0.12 | mdpi.com |

Protease Inhibition (e.g., Proteinase K)

The inhibitory activity of this compound derivatives has also been explored against proteases. Proteases are enzymes that catalyze the breakdown of proteins and are involved in numerous biological processes. Their misregulation can lead to various diseases. nih.gov

In a study investigating novel diaryl pyrimidine linked acyl thiourea derivatives (6a–j), significant inhibitory activity was observed against Proteinase K, a serine protease. nih.govrsc.org The most potent inhibition was exhibited by compound 6a , with an IC₅₀ value of 1.790 ± 0.079 μM. nih.gov Compounds 6f (IC₅₀ = 1.794 ± 0.080 μM) and 6e (IC₅₀ = 1.795 ± 0.080 μM) also demonstrated strong activity. nih.gov The inhibitory potential of the other derivatives was moderate, with IC₅₀ values ranging from 1.81 to 1.86 μM. nih.gov Phenylmethyl sulfonyl fluoride (B91410) was used as a positive control in this study, showing an IC₅₀ of 0.119 ± 0.014 μM. nih.gov

Carbonic Anhydrase (CA) Inhibition

Sulphonyl thiourea derivatives incorporating a pyrimidine ring have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govrsc.org CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing roles in pH regulation and other physiological processes. nih.govresearchgate.net

A series of novel sulphonyl thiourea derivatives (7a–m) with 4,6-diarylpyrimidine rings showed remarkable inhibitory activity against hCA I, hCA II, hCA IX, and hCA XII. nih.govrsc.org Against hCA I, compound 7l was the most potent inhibitor. nih.gov For the hCA II isoform, compound 7f exhibited the strongest inhibition with a Kᵢ value of 31.42 ± 6.15 nM. nih.gov Compound 7c was the most potent inhibitor against the tumor-associated isoform hCA IX (Kᵢ = 125.1 ± 12.4 nM), while compound 7d was the most effective against hCA XII (Kᵢ = 111.0 ± 12.3 nM). rsc.orgrsc.org The inhibitory activity of these compounds was found to be non-competitive. rsc.org

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)